2-(Carboxymethyl)-5-(trifluoromethyl)benzoic acid
Overview
Description
2-(Carboxymethyl)-5-(trifluoromethyl)benzoic acid is an organic compound characterized by the presence of a carboxymethyl group and a trifluoromethyl group attached to a benzene ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior of the compound. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of a suitable precursor, such as a benzoic acid derivative, using trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonium salts under radical conditions .
Industrial Production Methods: In an industrial setting, the production of 2-(Carboxymethyl)-5-(trifluoromethyl)benzoic acid may involve large-scale radical trifluoromethylation processes, followed by purification steps to isolate the desired product. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled reaction environments .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the carboxymethyl group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the carboxyl group, potentially converting it to an alcohol or aldehyde.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or aldehydes .
Scientific Research Applications
2-(Carboxymethyl)-5-(trifluoromethyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceuticals, especially those requiring the trifluoromethyl group for enhanced bioactivity and metabolic stability.
Mechanism of Action
The mechanism by which 2-(Carboxymethyl)-5-(trifluoromethyl)benzoic acid exerts its effects is largely influenced by the trifluoromethyl group. This group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and molecular targets. The electron-withdrawing nature of the trifluoromethyl group also affects the compound’s reactivity, making it a valuable moiety in drug design and development .
Comparison with Similar Compounds
2-(Trifluoromethyl)benzoic acid: Similar structure but lacks the carboxymethyl group.
3-(Trifluoromethyl)benzoic acid: The trifluoromethyl group is positioned differently on the benzene ring.
2-(Carboxymethyl)benzoic acid: Lacks the trifluoromethyl group.
Uniqueness: 2-(Carboxymethyl)-5-(trifluoromethyl)benzoic acid is unique due to the combination of the carboxymethyl and trifluoromethyl groups, which confer distinct chemical properties. The presence of both groups allows for a wider range of chemical reactions and applications compared to similar compounds .
Properties
IUPAC Name |
2-(carboxymethyl)-5-(trifluoromethyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O4/c11-10(12,13)6-2-1-5(3-8(14)15)7(4-6)9(16)17/h1-2,4H,3H2,(H,14,15)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGLYNUWGGMOQIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(=O)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90445784 | |
Record name | 2-(carboxymethyl)-5-(trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90445784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
207804-91-9 | |
Record name | 2-(carboxymethyl)-5-(trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90445784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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